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Compound of Interest

Compound Name: Triphenylphosphonium bromide

Cat. No.: B8712068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of triphenylphosphonium bromide, a versatile reagent widely employed in organic

synthesis. The information is curated for researchers, scientists, and professionals in drug

development who utilize this compound in their work.

Core Physical and Chemical Properties
Triphenylphosphonium bromide is the hydrobromide salt of triphenylphosphine. It is a white,

crystalline solid at room temperature and is a key precursor in the formation of phosphonium

ylides for reactions such as the Wittig olefination.[1][2]

Quantitative Physical Properties
A summary of the key physical properties of triphenylphosphonium bromide is presented in

the table below for easy reference and comparison.
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Property Value Source(s)

Molecular Formula C₁₈H₁₆BrP [3]

Molecular Weight 343.20 g/mol [3]

Appearance
White to light beige crystalline

powder and/or chunks
[1]

Melting Point 196-199 °C (decomposes) [1]

Boiling Point Not applicable (decomposes)

Solubility
Soluble in water.[1] Soluble in

polar organic solvents.[2]
[1][2]

Density Data not readily available

pKa Data not readily available

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of

triphenylphosphonium bromide.

¹H NMR Spectroscopy
The ¹H NMR spectrum of triphenylphosphonium bromide in DMSO-d₆ typically exhibits

multiplets in the aromatic region corresponding to the phenyl protons and a broad singlet for

the P-H proton.

δ 7.53-7.67 ppm (m, 15H, ArH): These signals correspond to the protons on the three phenyl

groups attached to the phosphorus atom. The multiplet pattern arises from the complex spin-

spin coupling between the aromatic protons and with the phosphorus atom.

δ 10.60 ppm (br s, 1H, PH): This broad singlet is characteristic of the acidic proton attached

to the phosphorus atom.[4]

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylphosphonium-bromide
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylphosphonium-bromide
https://www.chembk.com/en/chem/Triphenylphosphonium%20bromide
https://www.chembk.com/en/chem/Triphenylphosphonium%20bromide
https://www.chembk.com/en/chem/Triphenylphosphonium%20bromide
https://en.wikipedia.org/wiki/Methyltriphenylphosphonium_bromide
https://www.chembk.com/en/chem/Triphenylphosphonium%20bromide
https://en.wikipedia.org/wiki/Methyltriphenylphosphonium_bromide
https://www.benchchem.com/product/b8712068?utm_src=pdf-body
https://www.benchchem.com/product/b8712068?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/triphenylphosphine-hydrobromide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8712068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹³C NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic carbons, with

coupling to the phosphorus atom.

δ 128.77 ppm (d, J = 11.4 Hz, Ar)

δ 131.48 ppm (d, J = 9.6 Hz, Ar)

δ 132.05 ppm (d, J = 1.9 Hz, Ar)

δ 132.70 ppm (d, J = 102 Hz, Ar)[4]

Infrared (IR) Spectroscopy
The IR spectrum of triphenylphosphonium bromide displays characteristic absorption bands.

Key peaks include those for the P-Ph bond, C-H stretching of the aromatic rings, and the P-H

bond.

Chemical Properties and Reactivity
Triphenylphosphonium bromide is a stable compound under standard conditions but is

sensitive to moisture and air.[5] It is incompatible with strong oxidizing agents.[5] Hazardous

decomposition products upon heating include carbon oxides, oxides of phosphorus, and

hydrogen bromide gas.[5]

The primary chemical utility of triphenylphosphonium bromide lies in its role as a precursor

to phosphonium ylides, which are key reagents in the Wittig reaction. This reaction is a

cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones.

The Wittig Reaction
The Wittig reaction involves the reaction of a phosphonium ylide (the Wittig reagent) with a

carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the

stable triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols
Synthesis of Triphenylphosphonium Bromide
Method 1: From Triphenylphosphine and Hydrobromic Acid
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This protocol describes the synthesis of triphenylphosphonium bromide from

triphenylphosphine and aqueous hydrobromic acid.[4][6]

Materials:

Triphenylphosphine (Ph₃P)

48% aqueous hydrobromic acid (HBr)

Dioxane

Diethyl ether

Procedure:

To a stirred mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room

temperature, add 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) dropwise over 1

minute.[4]

Warm the reaction mixture to 70 °C and continue stirring for 12 hours.[4]

After 12 hours, evaporate the solvent in vacuo.[4]

Wash the resulting residue with diethyl ether.[4]

Dry the precipitate in vacuo for 12 hours at 40 °C to yield triphenylphosphonium bromide
as a white solid.[4]

Method 2: Using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide for the synthesis.[7]

Materials:

Triphenylphosphine (Ph₃P)

Toluene

Hydrogen bromide (HBr) gas
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Diethyl ether

Procedure:

Prepare a solution of triphenylphosphine (26.23 g, 0.10 mole) in 100 mL of toluene.

Cool the solution to 0-5 °C.

Perfuse the solution with HBr gas for 20 minutes.[7]

Add 250 mL of diethyl ether to the mixture and stir for 20 minutes.[7]

Filter the mixture to collect the white solid.

Slurry the solid cake in 500 mL of diethyl ether, filter again, and air-dry to obtain

triphenylphosphonium bromide.[7]

The Wittig Reaction: An Exemplary Protocol
This protocol outlines a general procedure for the Wittig reaction using a phosphonium salt

derived from triphenylphosphonium bromide to synthesize an alkene.

Materials:

Triphenylphosphonium bromide (or a derivative)

A strong base (e.g., n-butyllithium, sodium hydride)

Anhydrous solvent (e.g., THF, DMSO)

Aldehyde or ketone

Apparatus for inert atmosphere reaction

Procedure:

Ylide Formation:
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Suspend the triphenylphosphonium bromide salt in an anhydrous solvent under an

inert atmosphere (e.g., nitrogen or argon).

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

Slowly add a strong base to deprotonate the phosphonium salt, forming the brightly

colored phosphonium ylide.

Reaction with Carbonyl:

To the ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent

dropwise at a low temperature.

Allow the reaction to warm to room temperature and stir until completion (monitoring by

TLC).

Work-up and Purification:

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), and concentrate in vacuo.

Purify the resulting alkene by column chromatography or recrystallization to remove the

triphenylphosphine oxide byproduct.

Visualizations
Synthesis of Triphenylphosphonium Bromide
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Caption: Workflow for the synthesis of triphenylphosphonium bromide.

The Wittig Reaction Mechanism
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Caption: The mechanism of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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